3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Overview
Description
The compound “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer . Another related compound, “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid” is also available .
Synthesis Analysis
For a similar compound, “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, the synthesis process was studied and improved. The yield of traditional methods which used sodium methylate as a catalyst was 75%~85%. When KOH was used as a catalyst, under the reaction condition of material ratio: n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after the crystallization in methanol, filtration and desiccation, the white products were obtained (the average yield of 95%) .
Molecular Structure Analysis
The molecular structure of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is given by the linear formula: [(CH3)3C]2C6H2(OH)CH2CH2CO2(CH2)17CH3 .
Chemical Reactions Analysis
The process conditions of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” were studied and the yield was improved .
Physical And Chemical Properties Analysis
The physical properties of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” include a melting point of 50-52 °C (lit.) . For “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, the melting point was found to be 63~65 ℃ .
Scientific Research Applications
1. Catalysis and Ligand Synthesis
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal is utilized in the synthesis of new diphosphite ligands, which show significant potential in rhodium-catalyzed hydroformylation. These ligands have been applied to create new chelate metal complexes with rhodium, palladium, and platinum, contributing to advancements in catalytic processes (Mikhel et al., 2011).
2. Antioxidant and Polymer Stabilization
Studies have shown the compound's relevance in the field of antioxidants, particularly in enhancing the thermooxidative stability of polypropylene. It effectively inhibits oxidation degradation in polymers, suggesting its utility in polymer stabilization and protection against environmental factors (Zhu et al., 2009).
3. Pharmaceutical Research
Research into 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal derivatives has highlighted their potential in pharmaceutical applications. This includes the synthesis of allosteric modulators of GABAB receptors, indicating possible therapeutic benefits in neurological or psychiatric disorders (Kerr et al., 2007).
4. Environmental Monitoring
The compound's metabolites have been identified as potential biomarkers for human exposure to specific synthetic phenolic antioxidants. This discovery is crucial in environmental monitoring and assessing human exposure to various synthetic compounds (Liu & Mabury, 2021).
5. Material Science and Chemistry
It has also found use in material science, particularly in understanding the thermodynamic properties of polymorphs. This application is essential for the development of new materials with specific thermal and chemical properties (Zhang et al., 2015).
6. Analytical Chemistry
Significantly, this compound is a subject of interest in analytical chemistry for developing standards and methods for substances analysis. This is particularly important for quality control in the production of medicinal antioxidant drugs (Shinko et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
CAS RN |
56189-68-5 | |
Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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